molecular formula C8H10FNO4 B12832307 (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B12832307
M. Wt: 203.17 g/mol
InChI Key: WLYANNSIDDXEGE-DKVVUBTKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Cyclization: Formation of the bicyclic core structure through a cyclization reaction.

    Fluorination: Introduction of the fluorine atom at the desired position using a fluorinating agent.

    Amination: Introduction of the amino group through an amination reaction.

    Carboxylation: Addition of carboxyl groups to complete the structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.

    Reduction: Reduction of the carboxyl groups to alcohols.

    Substitution: Substitution reactions involving the fluorine atom or the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through its interaction with metabotropic glutamate receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction influences various signaling pathways involved in neurotransmission and neuronal plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid apart is its specific fluorine substitution, which can significantly influence its binding affinity and selectivity for metabotropic glutamate receptors. This unique structural feature makes it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents .

Properties

Molecular Formula

C8H10FNO4

Molecular Weight

203.17 g/mol

IUPAC Name

(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H10FNO4/c9-2-1-8(10,7(13)14)5-3(2)4(5)6(11)12/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2?,3-,4-,5-,8?/m0/s1

InChI Key

WLYANNSIDDXEGE-DKVVUBTKSA-N

Isomeric SMILES

C1C([C@H]2[C@@H]([C@H]2C1(C(=O)O)N)C(=O)O)F

Canonical SMILES

C1C(C2C(C2C1(C(=O)O)N)C(=O)O)F

Origin of Product

United States

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